1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group, a cyclopentyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-hydroxy-1-tert-butylpyrrolidine-1-carboxylate.
Oxidation: The starting material is oxidized using Dess-Martin periodinane to form the corresponding ketone.
Cyclization: The ketone undergoes cyclization with cyclopentylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide: Similar in structure but may have different substituents affecting its reactivity and applications.
1-tert-butyl-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide: Another closely related compound with slight variations in its chemical structure.
These compounds share similar core structures but differ in their functional groups, leading to unique properties and applications .
Properties
IUPAC Name |
1-tert-butyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)16-9-10(8-12(16)17)13(18)15-11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUAOLIRGPOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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